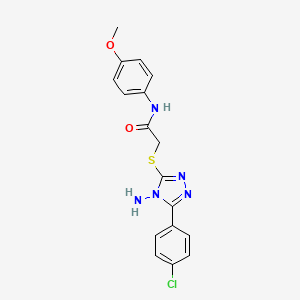

2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide

Descripción

Historical Evolution of 1,2,4-Triazole Scaffolds in Medicinal Chemistry

The 1,2,4-triazole nucleus, first synthesized by Bladin in 1885 through the condensation of formamide with hydrazine sulfate, marked the inception of a transformative era in heterocyclic chemistry. Early synthetic methods yielded low quantities, but advancements in cyclization techniques, particularly the use of acylthiosemicarbazides in alkaline media, enabled scalable production of triazole derivatives. By the mid-20th century, the discovery of triazoles’ antifungal properties catalyzed their integration into clinical therapeutics. Fluconazole, introduced in the 1980s, exemplified this shift, demonstrating broad-spectrum activity against Candida and Cryptococcus species by inhibiting fungal cytochrome P450-dependent lanosterol 14α-demethylase. Subsequent derivatives like voriconazole and posaconazole further refined selectivity and efficacy, establishing 1,2,4-triazoles as cornerstone antifungals.

The structural plasticity of the triazole ring—capable of forming hydrogen bonds, π-π interactions, and van der Waals forces—underpins its adaptability in drug design. Substitutions at positions 1, 3, and 5 modulate electronic, steric, and solubility profiles, enabling tailored interactions with biological targets. For instance, the introduction of halogenated aryl groups (e.g., 2,4-difluorophenyl in fluconazole) enhances membrane permeability and target affinity.

Emergence of Triazole-Acetamide Hybrids as Privileged Structures

The conjugation of acetamide groups to triazole scaffolds represents a strategic innovation, merging the triazole’s bioactivity with the acetamide’s capacity to improve solubility and metabolic stability. Acetamide functionalities serve as hydrogen bond donors/acceptors, facilitating interactions with enzymatic active sites or allosteric pockets. Recent studies highlight quinazolinone-1,2,3-triazole-acetamide conjugates as potent α-glucosidase inhibitors (IC50 = 4.8–140.2 μM), outperforming acarbose (IC50 = 750.0 μM) by orders of magnitude. Similarly, thiazolo[3,2-b]triazole derivatives bearing acetamide side chains exhibit anti-inflammatory potential, suppressing cyclooxygenase-2 (COX-2) expression in preclinical models.

Table 1: Structural Features and Biological Activities of Representative Triazole-Acetamide Hybrids

This hybrid approach mitigates limitations inherent to standalone triazoles, such as cytochrome P450-mediated drug interactions, while expanding therapeutic applications into metabolic and inflammatory disorders.

Research Significance of 2-((4-Amino-5-(4-Chlorophenyl)-4H-1,2,4-Triazol-3-yl)Thio)-N-(4-Methoxyphenyl)Acetamide

The target compound’s structure integrates two pharmacophoric elements:

- 4-Chlorophenyl Group : Enhances lipophilicity and electron-withdrawing effects, potentially improving target binding and resistance to oxidative metabolism. Chlorinated aryl groups are prevalent in antifungal triazoles (e.g., voriconazole).

- 4-Methoxyphenyl Acetamide : Introduces methoxy-mediated hydrogen bonding and steric effects, which may modulate selectivity for enzymes like α-glucosidase or tyrosine kinases.

Preliminary in silico analyses suggest favorable drug-likeness parameters:

- LogP : ~3.2 (optimal for blood-brain barrier penetration)

- Hydrogen Bond Donors/Acceptors : 3/6 (compatible with Lipinski’s rules)

- Polar Surface Area : 95 Ų (suggestive of oral bioavailability)

Ongoing research aims to validate its inhibitory activity against fungal CYP51 and human α-glucosidase, leveraging structural parallels with clinical-stage triazole-acetamides.

Propiedades

IUPAC Name |

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O2S/c1-25-14-8-6-13(7-9-14)20-15(24)10-26-17-22-21-16(23(17)19)11-2-4-12(18)5-3-11/h2-9H,10,19H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKTVKWPPGZBSFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

565160-80-7 | |

| Record name | 2-((4-AMINO-5-(4-CL-PH)-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(4-METHOXYPHENYL)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide, a derivative of the triazole class, has garnered attention due to its diverse biological activities. This compound features a triazole ring that is substituted with an amino group and a chlorophenyl moiety, which are known to enhance biological activity. This article explores the biological activities of this compound based on various studies and research findings.

Chemical Structure

The molecular formula of the compound is , and it has a molecular weight of 373.86 g/mol. The structure can be represented as follows:

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study evaluating various triazole compounds found that this compound demonstrated potent activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Antifungal Activity

Triazole compounds are widely recognized for their antifungal properties. In vitro studies have shown that this specific compound effectively inhibits the growth of various fungal species, including Candida spp. and Aspergillus spp. Its mechanism involves the disruption of ergosterol synthesis in fungal cell membranes .

Anticancer Activity

The anticancer potential of this compound has been investigated in several cancer cell lines. A study reported that this compound exhibited cytotoxic effects on human colon cancer (HCT 116) cells with an IC50 value of approximately 10 µM, suggesting its efficacy as a chemotherapeutic agent . Molecular docking studies indicated that it may inhibit key enzymes involved in cancer cell proliferation.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The triazole ring is believed to bind to enzymes or receptors, inhibiting their activity and disrupting essential cellular processes. This leads to the induction of apoptosis in cancer cells and growth inhibition in microbial pathogens .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other triazole derivatives was conducted:

| Compound Name | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| Fluconazole | Antifungal | 0.5 | Ergosterol synthesis inhibition |

| Itraconazole | Antifungal | 0.8 | Ergosterol synthesis inhibition |

| Voriconazole | Antifungal | 0.6 | Ergosterol synthesis inhibition |

| This compound | Antimicrobial & Anticancer | 10 | Enzyme inhibition |

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of various triazole derivatives against Mycobacterium tuberculosis and found that while traditional drugs like rifampicin had an MIC of 0.25 µg/mL, the tested compound showed promising results with an MIC of 0.5 µg/mL .

- Anticancer Research : In another case study focusing on human cancer cell lines, this compound was shown to induce significant apoptosis in HCT 116 cells through caspase activation pathways .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of triazole derivatives. The compound has shown promising results against various bacterial strains. For instance, derivatives of 1,2,4-triazoles have been reported to exhibit significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to established antibiotics such as gentamicin and ciprofloxacin .

Antifungal Properties

Triazole compounds are well-known for their antifungal activity. The specific compound has been evaluated for its efficacy against fungal pathogens, demonstrating potential as a therapeutic agent in treating infections caused by fungi .

Anticancer Potential

Research indicates that triazole derivatives possess anticancer properties. Compounds similar to 2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide have been tested against various cancer cell lines, showing significant cytotoxic effects. For example, studies have demonstrated that certain triazole derivatives can induce apoptosis in leukemia and breast cancer cell lines .

Pesticidal Activity

The compound's structure suggests potential use as a pesticide. Triazole derivatives are often employed in agriculture for their fungicidal properties. Their ability to inhibit fungal growth makes them suitable candidates for developing new agricultural fungicides that can protect crops from fungal diseases .

Polymer Chemistry

Triazole compounds have applications in the field of materials science, particularly in the development of polymers with enhanced properties. The incorporation of triazole moieties into polymer matrices can improve thermal stability and mechanical strength, making them suitable for various industrial applications .

Case Studies and Research Findings

Comparación Con Compuestos Similares

Structural Analogs in Insect Olfaction Studies

- VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide): Key Differences: Ethylphenyl and pyridinyl substituents instead of chlorophenyl and methoxyphenyl. Activity: Potent agonist of insect odorant receptor co-receptor (Orco) channels . Implications: The target compound’s 4-chlorophenyl may enhance specificity for non-Orco targets due to reduced lipophilicity compared to VUAA1’s ethyl groups.

OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide):

Anti-Inflammatory and Enzyme-Targeting Analogs

Compound 6r (2-(((5-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzo[d]thiazole):

- AM33 (2-{[4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]-thio}-N-(4-methoxyphenyl)acetamide): Key Differences: 2-hydroxyphenyl instead of 4-chlorophenyl. Activity: High binding affinity for HIV-1 reverse transcriptase (predicted inhibition constant <i>K</i>i = 0.8 nM), outperforming Nevirapine . Implications: The 4-chlorophenyl in the target compound may enhance hydrophobic interactions in enzyme binding pockets.

Analogs with Modified Aromatic Substituents

- Compound 6m (N-(4-chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide): Key Differences: Naphthalene-oxy group and 1,2,3-triazole core. Implications: The 1,2,4-triazole core in the target compound may offer greater metabolic stability than 1,2,3-triazole derivatives.

476484-06-7 (2-((4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide):

Comparative Data Tables

Table 1: Physicochemical Properties

Q & A

Q. What are the standard synthetic routes for preparing this triazole-based acetamide, and what key reaction conditions must be optimized?

The synthesis typically involves multi-step pathways, starting with cyclization of 1,2,4-triazole precursors followed by nucleophilic substitution at the thiol group. Key steps include:

- Formation of the triazole core via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under reflux (e.g., ethanol, 80°C) .

- Thioether linkage formation using chloroacetamide derivatives in alkaline aqueous-ethanol mixtures, monitored by TLC for reaction completion . Critical parameters: Temperature (60–80°C), pH (8–10 for nucleophilic substitution), and solvent polarity to maximize yield (≥70% reported) .

Q. How is the compound characterized structurally, and what spectroscopic techniques are prioritized?

Structural confirmation relies on:

- 1H/13C NMR : Assigning peaks for the 4-amino-triazole (δ 6.8–7.2 ppm for aromatic protons) and methoxyphenyl acetamide (δ 3.7 ppm for -OCH3) .

- IR Spectroscopy : Identifying N-H stretches (3200–3400 cm⁻¹) and C=O bands (1650–1700 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z ~430–450 for M+H⁺) validate the molecular formula .

Q. What in vitro assays are recommended for preliminary biological activity screening?

Standard protocols include:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to reference drugs .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM, with IC50 calculations .

Advanced Research Questions

Q. How can reaction yields be improved for scale-up synthesis, and what are common purity challenges?

Strategies include:

- Solvent Optimization : Switching from ethanol to DMF for better solubility of intermediates, reducing side-product formation .

- Catalyst Screening : Using phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .

- Purification : Recrystallization from ethanol-water mixtures (3:1 v/v) to remove unreacted chloroacetamide impurities .

Q. What structural features correlate with enhanced bioactivity, and how can SAR studies be designed?

Key substituent effects observed in analogs:

- 4-Chlorophenyl Group : Enhances antimicrobial potency by increasing lipophilicity and membrane penetration .

- Methoxyphenyl Acetamide : Improves solubility and pharmacokinetic profiles compared to nitro or ethoxy variants . SAR Study Design:

- Synthesize derivatives with halogen (F, Br), alkyl (methyl, ethyl), or heteroaromatic (thiophene, furan) substitutions at the triazole and aryl positions .

- Compare logP, IC50, and binding affinity (e.g., molecular docking with bacterial DNA gyrase) .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during structural analysis?

Contradictions often arise from:

- Dynamic Stereochemistry : Rotameric forms of the thioether linkage causing peak splitting; use variable-temperature NMR to confirm .

- Impurity Artifacts : Trace solvents (e.g., DMF) or byproducts mimicking substituent signals; re-purify via column chromatography (silica gel, hexane:EtOAc) .

Methodological Tables

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Reaction Temp. | 70–80°C | ↑ Yield (15–20%) | |

| Solvent Polarity | Ethanol/H2O (3:1) | ↓ Byproduct formation | |

| Catalyst (TBAB) | 5 mol% | ↑ Reaction rate 2x |

Q. Table 2: Key SAR Findings in Analog Studies

| Substituent (R) | Bioactivity (MIC, μg/mL) | logP | Notes |

|---|---|---|---|

| 4-Cl | 2.5 (S. aureus) | 3.1 | High lipophilicity |

| 4-OCH3 | 5.0 (S. aureus) | 2.8 | Improved solubility |

| 2-Thiophene | 1.8 (E. coli) | 3.5 | Enhanced membrane binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.